

Pharmacological Profile of JTE-907: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Jte-907**

Cat. No.: **B1673102**

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Abstract

JTE-907, N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2).^{[1][3]} This document provides a comprehensive overview of the pharmacological properties of **JTE-907**, including its binding affinity, selectivity, and functional activity in various in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts. **JTE-907** has demonstrated significant anti-inflammatory properties and modulates immune responses through distinct signaling cascades, highlighting its therapeutic potential.^[1]

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB2 receptor, primarily expressed in immune cells, has emerged as a promising therapeutic target for inflammatory and autoimmune diseases. **JTE-907** is a synthetic, non-cannabinoid ligand that exhibits high affinity and selectivity for the CB2 receptor, acting as an inverse agonist. This profile distinguishes it from classical cannabinoid agonists and presents a unique mechanism for modulating immune function. This guide synthesizes the current knowledge on the pharmacological characteristics of **JTE-907**.

Physicochemical Properties

Property	Value
Chemical Name	N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
Molecular Formula	C24H26N2O6
Molecular Weight	438.48 g/mol
CAS Number	282089-49-0

Pharmacodynamics: Receptor Binding and Selectivity

JTE-907 demonstrates high-affinity binding to human, mouse, and rat CB2 receptors. Its selectivity for the CB2 receptor over the CB1 receptor is a key feature of its pharmacological profile.

Table 1: Radioligand Binding Affinity (Ki) of **JTE-907**

Receptor Species	Ki (nM)
Human CB2	35.9
Mouse CB2	1.55
Rat CB2	0.38

Table 2: Receptor Selectivity of **JTE-907** (CB1 Ki / CB2 Ki)

Species	Selectivity Ratio (CB1/CB2)
Human	66
Mouse	684
Rat	2760

In Vitro Pharmacology

Inverse Agonism at the CB2 Receptor

As an inverse agonist, **JTE-907** inhibits the basal activity of the CB2 receptor. This is demonstrated by its ability to increase forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the CB2 receptor, a response opposite to that of CB2 agonists which typically inhibit adenylyl cyclase and decrease cAMP levels.

Table 3: In Vitro Functional Activity of **JTE-907**

Assay	Effect
Forskolin-stimulated cAMP accumulation	Concentration-dependent increase

Gq-Coupled Agonism in Pancreatic Islets

Interestingly, in human and mouse pancreatic islets, **JTE-907** has been shown to act as a Gq-coupled agonist, stimulating insulin secretion. This effect is independent of CB2 and GPR55 receptors and is associated with increases in inositol monophosphate (IP1) and intracellular calcium ($[Ca^{2+}]_i$).

In Vivo Pharmacology

JTE-907 exhibits significant anti-inflammatory effects in various animal models.

Table 4: In Vivo Anti-inflammatory Activity of **JTE-907**

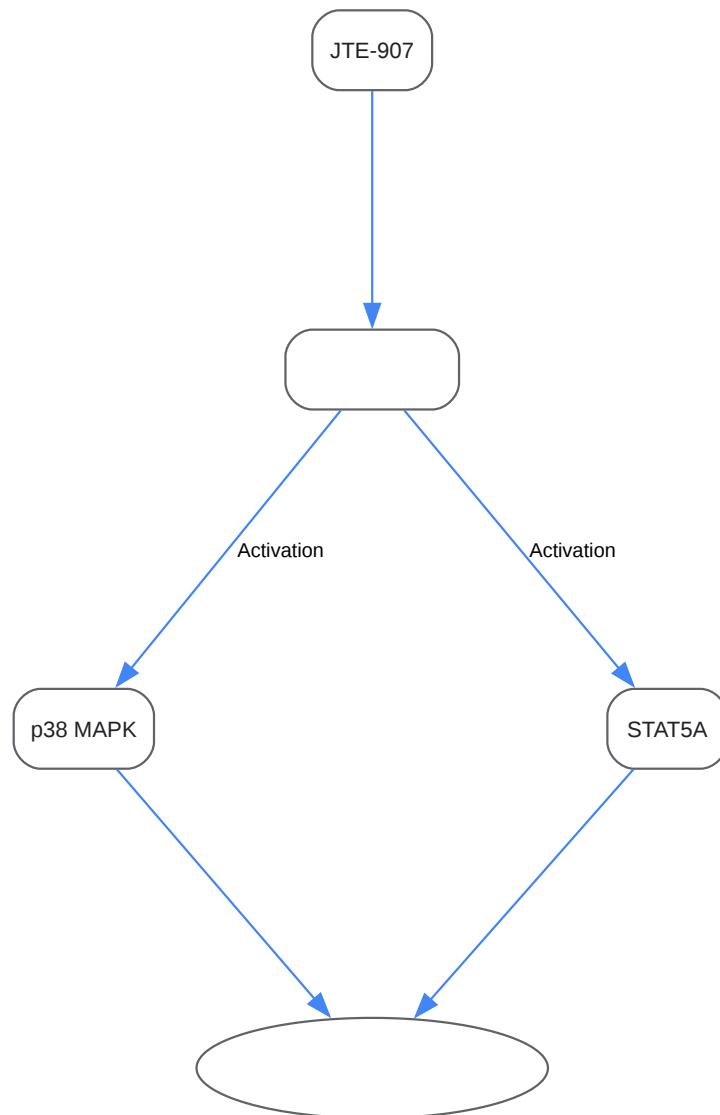
Animal Model	Effect
Carrageenan-induced paw edema (mouse)	Dose-dependent inhibition of edema
Dinitrofluorobenzene-induced ear swelling (mouse)	Significant inhibition of swelling
DNBS-induced colitis (mouse)	Amelioration of inflammation

Signaling Pathways

JTE-907 modulates distinct signaling pathways depending on the cellular context.

CB2 Receptor-Mediated Signaling in T-Cells

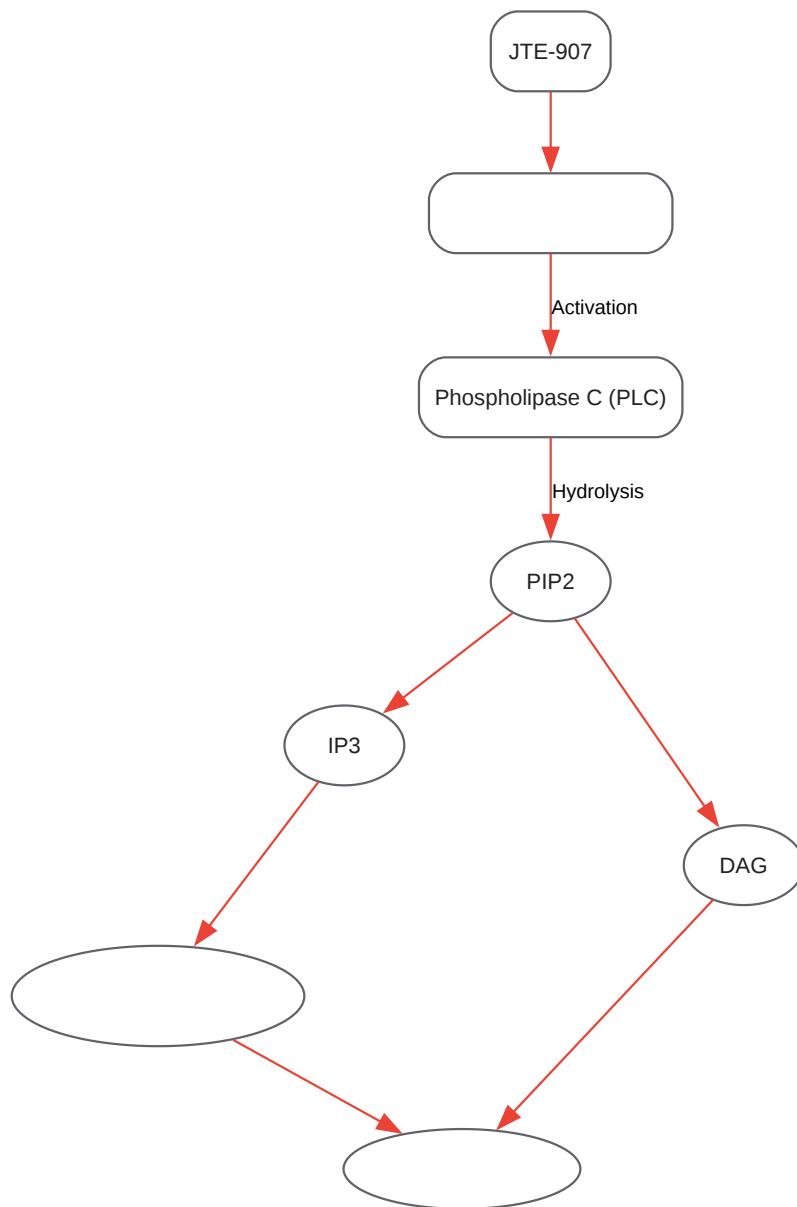
In T-helper (Th0) lymphocytes, **JTE-907** promotes differentiation towards a regulatory T-cell (Treg) phenotype. This immunomodulatory effect is mediated through the activation of p38 mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A).

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Caption: **JTE-907** signaling in T-cell differentiation.

Gq-Coupled Signaling in Pancreatic Islets

In pancreatic islets, **JTE-907** acts as an agonist at an unidentified Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that culminate in insulin secretion.



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Caption: Gq-coupled signaling of **JTE-907** in pancreatic islets.

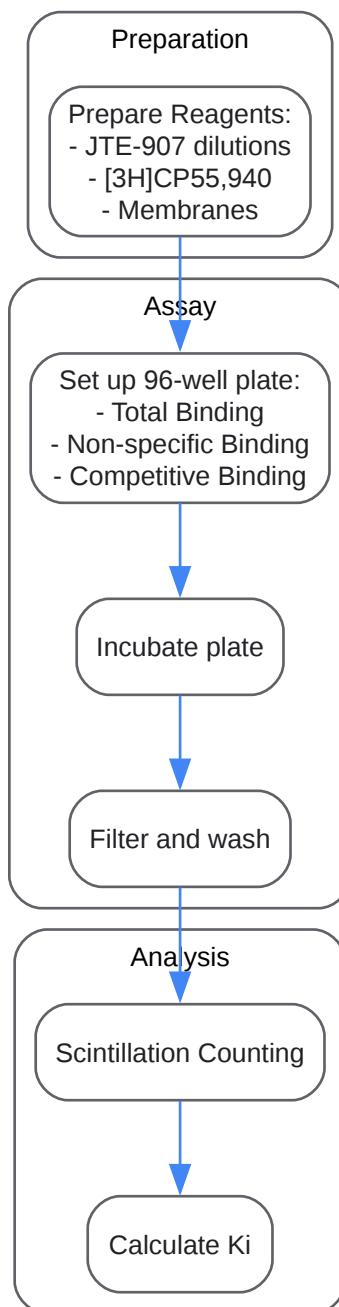
Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **JTE-907** for the CB2 receptor.

- Materials:
 - Membrane preparations from cells expressing the target CB receptor (e.g., CHO-hCB2).
 - Radioligand: [3H]CP55,940.
 - Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.
 - Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% (w/v) BSA, pH 7.4.
 - Unlabeled CP55,940 for determining non-specific binding.
 - **JTE-907** dilutions.
 - 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of **JTE-907** in binding buffer.
 - In a 96-well plate, add binding buffer, [3H]CP55,940 (at a concentration near its K_d), and membrane preparation to wells for total binding.
 - For non-specific binding, add a high concentration of unlabeled CP55,940 in place of **JTE-907**.
 - For competitive binding, add the **JTE-907** dilutions.
 - Incubate the plate with gentle agitation.

- Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate Ki values using the Cheng-Prusoff equation.



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Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

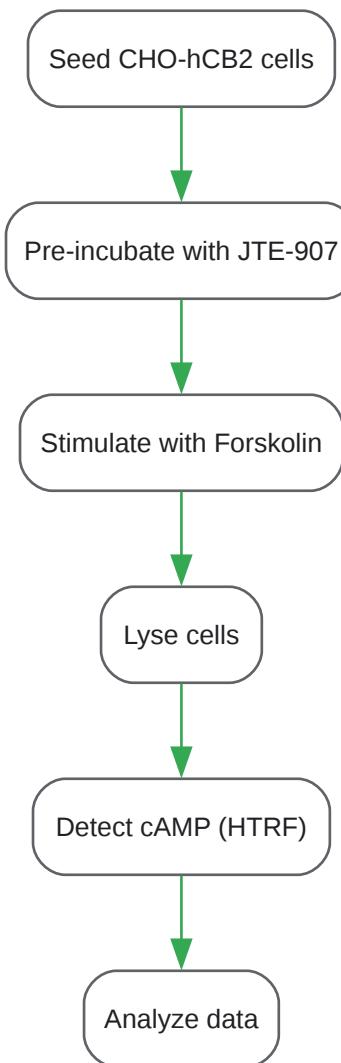
This protocol measures the inverse agonist activity of **JTE-907** by quantifying its effect on forskolin-stimulated cAMP levels.

- Materials:

- CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
- Forskolin.
- **JTE-907** dilutions.
- cAMP assay kit (e.g., HTRF-based).
- Cell culture medium and reagents.

- Procedure:

- Seed CHO-hCB2 cells in a 96-well plate and culture overnight.
- Pre-incubate cells with various concentrations of **JTE-907**.
- Stimulate the cells with forskolin.
- Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions (e.g., HTRF).
- Analyze the data to determine the concentration-dependent effect of **JTE-907** on cAMP accumulation.



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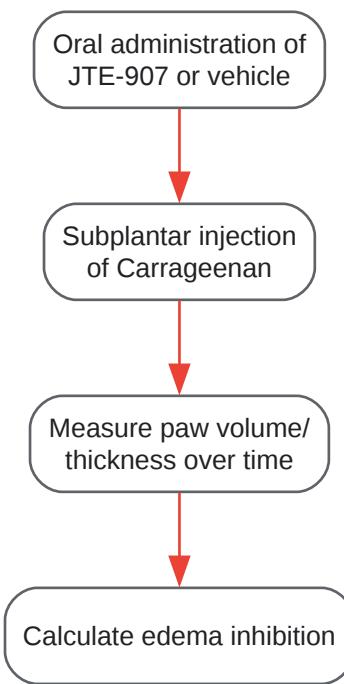
Caption: Workflow for the cAMP accumulation assay.

Carrageenan-Induced Paw Edema

This protocol describes an *in vivo* model to assess the anti-inflammatory effects of **JTE-907**.

- Materials:
 - C57BL/6 mice.
 - Carrageenan solution (e.g., 1% in saline).
 - **JTE-907** formulation for oral administration.

- Plethysmometer or calipers for measuring paw volume/thickness.
- Procedure:
 - Administer **JTE-907** or vehicle orally to the mice.
 - After a defined pre-treatment time, inject carrageenan (e.g., 50 µl of 1% solution) into the subplantar region of the right hind paw.
 - Measure the paw volume or thickness at baseline and at various time points after carrageenan injection.
 - Calculate the percentage of edema inhibition for the **JTE-907** treated groups compared to the vehicle control group.



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Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

JTE-907 is a valuable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity and inverse agonist properties at the CB2 receptor,

coupled with its demonstrated in vivo anti-inflammatory efficacy, make it a compound of significant interest for the development of novel therapeutics for inflammatory disorders. The unexpected Gq-coupled agonism in pancreatic islets warrants further investigation and highlights the complex pharmacology of this molecule. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate future research into the therapeutic potential of **JTE-907** and other CB2 receptor modulators.

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References

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